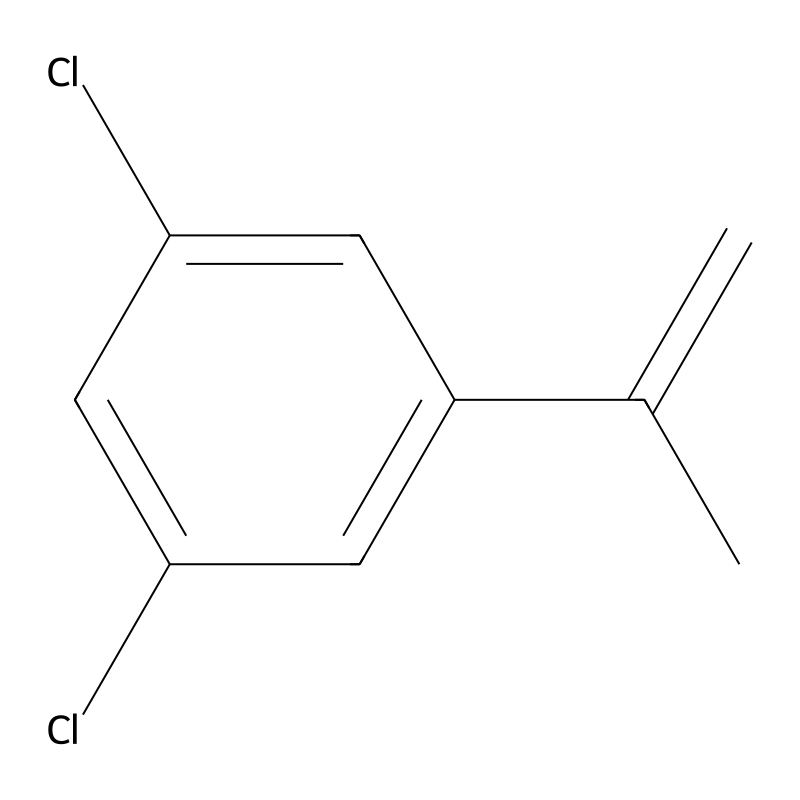

2-(3,5-Dichlorophenyl)propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Separation Science:

3,5-Dichloro-alpha-methylstyrene finds use in separation science techniques like High-Performance Liquid Chromatography (HPLC) for isolating impurities and analyzing its own composition. A study by SIELC Technologies demonstrates the successful separation of 3,5-Dichloro-alpha-methylstyrene using a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid. [SIELC Technologies, Applications: Separation of 3,5-Dichloro-.alpha.-methylstyrene on Newcrom R1 HPLC column, February 16, 2018, ] This method is scalable and can be used for both analytical and preparative purposes, including pharmacokinetic studies.

2-(3,5-Dichlorophenyl)propene is an organic compound characterized by the presence of a propene structure substituted with a 3,5-dichlorophenyl group. Its molecular formula is , and it has a molecular weight of 187.07 g/mol . The compound features two chlorine atoms positioned at the 3 and 5 positions of the phenyl ring, which significantly influences its chemical properties and biological activity.

- Electrophilic Addition: The double bond in propene can undergo electrophilic addition reactions with halogens or hydrogen halides.

- Nucleophilic Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, particularly when activated by strong nucleophiles.

- Polymerization: Under certain conditions, 2-(3,5-Dichlorophenyl)propene may polymerize to form larger oligomeric or polymeric structures.

The biological activity of 2-(3,5-Dichlorophenyl)propene is notable in various contexts. Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:

- Antimicrobial Activity: Chlorinated phenyl compounds often demonstrate activity against a range of bacteria and fungi.

- Antitumor Properties: Some studies suggest that derivatives of dichlorophenyl compounds may have potential as anticancer agents due to their ability to interfere with cellular processes.

Several synthesis methods have been reported for the preparation of 2-(3,5-Dichlorophenyl)propene:

- Alkylation of Phenols: Using alkylation reactions where a dichlorophenol is reacted with propene in the presence of a base.

- Halogenation Reactions: Starting from propene, halogenation can introduce chlorine atoms at specific positions on the phenyl ring.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the desired compound from appropriate precursors.

2-(3,5-Dichlorophenyl)propene finds applications in various fields:

- Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

- Agricultural Chemistry: Potentially utilized in the formulation of pesticides or herbicides due to its biological activity.

- Material Science: Investigated for its properties in polymer chemistry and materials development.

Interaction studies involving 2-(3,5-Dichlorophenyl)propene often focus on its reactivity with biological macromolecules. These studies may include:

- Binding Affinity Studies: Assessing how well the compound binds to specific enzymes or receptors.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems and its subsequent effects on cellular functions.

Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)propene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)propene | C9H9Cl | Contains a single chlorine substituent |

| 3-(3,5-Dichlorophenyl)propanoic acid | C10H9Cl2O2 | Contains a carboxylic acid functional group |

| 1-(3,5-Dichlorophenyl)-1-propene | C9H8Cl2 | Differently positioned double bond |

| 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | C9H8BrCl | Contains bromine instead of chlorine |

The uniqueness of 2-(3,5-Dichlorophenyl)propene lies in its specific arrangement of chlorine substituents on the phenyl ring and its propene structure, which influences its reactivity and biological properties compared to these similar compounds. The presence of two chlorine atoms at specific positions enhances its potential for diverse